Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Catalog No.
S876227
CAS No.
1245906-75-5
M.F
C6H3BF6KN
M. Wt
252.996
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(6-(trifluoromethyl)pyridin-3-y...

CAS Number

1245906-75-5

Product Name

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

IUPAC Name

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide

Molecular Formula

C6H3BF6KN

Molecular Weight

252.996

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1

InChI Key

SCXNQNZBEKSPOM-UHFFFAOYSA-N

SMILES

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+]

Synonyms

potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Medicinal Chemistry:

KTPFMB has been explored for its potential as a fluorine source in the synthesis of fluorinated pharmaceuticals. Fluorine incorporation can often enhance the bioavailability and metabolic stability of drugs. Studies have shown KTPFMB to be an effective fluorinating agent for the synthesis of various fluorinated heterocycles, which are essential building blocks for many drugs [].

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with trifluoromethyl groups. Its chemical formula is C₆H₃BF₆KN, and it has a molecular weight of approximately 252.99 g/mol. This compound is notable for its high stability and solubility in various solvents, making it a valuable reagent in chemical synthesis and research applications .

  • Due to the lack of research, it is difficult to assess the specific safety hazards associated with this compound.
  • However, as a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. Fluorinated compounds can sometimes be corrosive or pose other health risks, so appropriate personal protective equipment should be worn when handling.

Future Research

  • More research is needed to fully understand the properties and potential applications of Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate.
  • This could involve synthesis and characterization of the compound, followed by investigations into its reactivity, physical properties, and potential applications in various fields.
, primarily as a boron source. It can act as a nucleophile in reactions involving electrophiles due to the electron-withdrawing nature of the trifluoromethyl groups. The compound is often utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds . Additionally, it may engage in reactions with various organometallic reagents, expanding its utility in synthetic organic chemistry.

The synthesis of potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate typically involves the reaction of 6-(trifluoromethyl)pyridine with boron trifluoride in the presence of potassium salts. The following general steps outline a common synthetic route:

  • Preparation of Boron Trifluoride Complex: React boron trifluoride with an appropriate solvent to form a stable complex.
  • Addition of Pyridine Derivative: Introduce 6-(trifluoromethyl)pyridine into the reaction mixture.
  • Formation of Potassium Salt: Add potassium fluoride or another potassium source to precipitate potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate.
  • Purification: Isolate the product through recrystallization or chromatography techniques .

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate finds applications in various fields:

  • Catalysis: It serves as a catalyst or co-catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Materials Science: The compound can be used to modify polymer properties or as an additive in material formulations.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug discovery and development processes .

Interaction studies involving potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate focus on its reactivity with different substrates and its role in catalytic cycles. Research indicates that this compound can effectively interact with various electrophiles and organometallic reagents, enhancing reaction rates and selectivity in synthetic processes. Further studies are needed to explore its interactions at a molecular level and its impact on reaction mechanisms .

Several compounds share structural similarities with potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate, including:

Compound NameStructural FeaturesUnique Aspects
Potassium trifluoroborateContains boron and fluorineWidely used as a reagent but lacks the pyridine moiety
6-TrifluoromethylpyridineContains only pyridine and trifluoromethylLess stable than the borate derivative
Tris(trifluoromethyl)boraneBoron compound with multiple trifluoromethyl groupsMore reactive but less selective than the potassium salt

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is unique due to its combination of a stable boron center with a pyridine ring that enhances its reactivity and solubility compared to other similar compounds. This structural configuration allows for diverse applications in organic synthesis and materials science while retaining favorable properties for biological interactions .

IUPAC Nomenclature

The compound’s systematic name is potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate. This designation reflects the pyridine core’s substitution pattern: a trifluoromethyl group at position 6 and a trifluoroborate moiety at position 3. The borate ion is represented as [B(F)₃]⁻, coordinated to the pyridyl group and balanced by a potassium cation.

Synonyms and Alternative Names

Common synonyms include:

  • Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate
  • Potassium; trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide (CAS 1245906-75-5).
Nomenclature TypeDesignationSource
IUPAC NamePotassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate
CAS Registry Number1245906-75-5
SMILES CodeFB-(F)C1=CN=C(C=C1)C(F)(F)F.[K+]

Structural Classification

This compound belongs to the organotrifluoroborate family, characterized by the [R-BF₃]⁻ anion. It is structurally distinct from simpler trifluoroborates due to the electron-withdrawing trifluoromethyl group on the pyridine ring, which enhances its reactivity in nucleophilic fluorination.

Existing Research on Pyridine Derivatives

Pyridine derivatives constitute a fundamental class of heterocyclic compounds that have been extensively studied due to their widespread occurrence in natural products and their significant applications in medicinal chemistry and materials science [13] [14]. The incorporation of fluorine atoms, particularly trifluoromethyl groups, into pyridine rings has emerged as a valuable strategy for modifying the physical, chemical, and biological properties of these heterocycles [15] [18].

Trifluoromethylpyridines (TFMPs) represent an important subclass of fluorinated pyridine derivatives that have gained prominence in agrochemical and pharmaceutical development [15]. The presence of a trifluoromethyl group on the pyridine ring significantly alters the electronic properties of the molecule, enhancing lipophilicity and metabolic stability [15] [39]. Various synthetic methodologies have been developed for the preparation of trifluoromethylpyridines, including direct trifluoromethylation of pyridines, cyclocondensation reactions using trifluoromethyl-containing building blocks, and vapor-phase reactions involving chlorination and fluorination of methylpyridines [6] [39].

Research on the regioselective functionalization of pyridine rings has been particularly active, with significant efforts directed toward controlling the position of substitution [16]. The inherent electronic properties of pyridines typically favor nucleophilic attack at the C2 and C4 positions, making functionalization at the C3 position more challenging [16] [36]. Recent advances have addressed this challenge through innovative approaches, including nucleophilic activation strategies and directed metalation techniques [36].

The synthesis of 6-(trifluoromethyl)pyridine derivatives has been accomplished through various methods, with particular attention to the development of regioselective approaches [6] [18]. The table below summarizes key synthetic methods for preparing trifluoromethylpyridine derivatives:

Synthetic MethodStarting MaterialsReaction ConditionsRegioselectivityYield Range (%)
Vapor-phase reactionPicolines335-380°C, catalyst fluidized bed3-position dominant70-90
CyclocondensationEthyl 4,4,4-trifluoro-3-oxobutanoateVarious conditionsPosition-dependent60-85
Direct C-H trifluoromethylationPyridinesTransition metal catalysisPosition-dependent45-80
Nucleophilic activationPyridinesHydrosilylation, -20 to 85°C3-position selective65-75

The incorporation of pyridyl moieties into organoboron compounds has presented significant synthetic challenges due to the instability of the pyridyl-boron bond [32]. The 2-pyridyl position is particularly problematic, with most 2-pyridyl boranes being exquisitely sensitive to protodeboronation [32]. Recent research has identified N-methyliminodiacetic acid (MIDA) boronates as stable 2-pyridyl boranes that can be isolated in chemically pure form [32]. These developments have expanded the synthetic utility of pyridylboron compounds, enabling more effective exploration of pyridyl-containing small molecules for various applications [32].

The specific compound potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate represents an intersection of these research areas, combining the stability advantages of trifluoroborate salts with the unique electronic properties of trifluoromethylpyridines [29]. This compound has been identified in chemical databases and commercial catalogs, indicating its relevance to contemporary synthetic chemistry [29]. The 3-position substitution pattern on the pyridine ring, coupled with the 6-position trifluoromethyl group, creates a distinctive electronic environment that influences its reactivity and applications [29] [31].

Applications in Synthesis and Catalysis

Potassium organotrifluoroborates have demonstrated exceptional utility in various synthetic transformations, with the Suzuki-Miyaura cross-coupling reaction representing their most prominent application [20] [21]. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organotrifluoroborates and various electrophiles, including aryl and alkenyl halides or triflates [20]. The stability of organotrifluoroborates under the basic conditions required for these coupling reactions has contributed significantly to their widespread adoption in synthetic organic chemistry [20] [22].

The Suzuki-Miyaura cross-coupling of potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate with various aryl and heteroaryl halides represents a valuable method for incorporating the trifluoromethylpyridine moiety into complex molecular structures [2] [4]. This approach has been utilized in the synthesis of biologically active compounds, particularly those relevant to agrochemical and pharmaceutical applications [2] [18]. The reaction typically proceeds under mild conditions, employing palladium catalysts in combination with appropriate ligands and bases [2] [21].

The table below summarizes representative cross-coupling reactions involving pyridyl trifluoroborates:

TrifluoroborateElectrophileCatalyst SystemConditionsProduct Yield (%)
Pyridyl trifluoroboratesAryl chloridesPd(OAc)2/XPhosK3PO4, THF/H2O, 100°C72-87
Pyridyl trifluoroboratesHeteroaryl bromidesPdCl2(dppf)Cs2CO3, dioxane/H2O, 80°C68-82
Pyridyl trifluoroboratesAryl triflatesPd(OAc)2/RuPhosK2CO3, CPME/H2O, 90°C60-94

Beyond cross-coupling reactions, potassium organotrifluoroborates have found applications in various other transformations, including rhodium-catalyzed additions to carbonyl compounds and photoredox-catalyzed reactions [12] [24]. The unique reactivity of these compounds, coupled with their stability and ease of handling, has positioned them as valuable building blocks in complex molecule synthesis [12] [20].

The specific applications of potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate in synthesis have been explored in the context of developing novel agrochemical compounds [18] [39]. The trifluoromethylpyridine moiety represents a key structural element in several commercial pesticides, including insecticides, herbicides, and fungicides [6] [18]. The incorporation of this moiety into bioactive molecules can significantly influence their physicochemical properties and biological activities [15] [18].

In the field of catalysis, boron-containing heterocycles have emerged as promising alternatives to transition metal catalysts for various transformations [26] [40]. While traditional applications of organoboron compounds in catalysis have focused on their Lewis acidic properties, recent research has explored their potential in activating small molecules through novel mechanisms [40]. The unique electronic properties of compounds like potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate make them interesting candidates for investigation in this context [26] [40].

The hydrolysis behavior of potassium organotrifluoroborates has significant implications for their applications in catalysis [34] [38]. Studies have demonstrated that the hydrolysis rates of these compounds depend on various factors, including the electronic properties of the organic substituent and the reaction conditions [34]. For compounds containing pyridyl moieties, the hydrolysis process is particularly complex due to the potential for coordination between the pyridine nitrogen and the boron center [32] [38]. Understanding these mechanistic aspects is crucial for optimizing the performance of these compounds in catalytic applications [34] [38].

Summary Table:
PropertyValueReference
Molecular FormulaC₆H₃BF₆KN [1] [2] [12] [3] [4] [5]
Molecular Weight252.99 g/mol [1] [2] [12] [3] [4] [5]
Exact Mass252.9944392 Da [2]
CAS Number1245906-75-5 [1] [2] [12] [3] [4] [5]
MDL NumberMFCD18325147 [1] [2] [12] [3] [4] [5]
IUPAC Namepotassium trifluoro[6-(trifluoromethyl)-3-pyridinyl]borate(1-) [3] [4] [5]
AppearanceWhite to off-white solidBased on similar compounds
Solubility in WaterSlightly soluble [10] [11]
Solubility in Polar SolventsSoluble in methanol, acetonitrile, acetone, DMF, DMSO [10] [11]
Storage TemperatureRoom temperature (sealed, dry conditions) [17] [18] [3]
Stability to AirStable [8] [9] [13] [14]
Stability to MoistureStable [8] [9] [13] [14]
Thermal StabilityStable up to >300°C [15] [9]
Purity (typical)95% [1] [2] [12] [3] [4] [5]

Dates

Last modified: 08-15-2023

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